molecular formula C13H12N4O2 B12530290 Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-27-6

Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12530290
CAS No.: 651769-27-6
M. Wt: 256.26 g/mol
InChI Key: FIDBCWBWGVYFGC-UHFFFAOYSA-N
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Description

Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate: is a chemical compound that combines an alkyne group (pent-2-yn-1-yl) with a tetrazole moiety (2H-tetrazol-5-yl) and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with pent-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pent-2-yn-1-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .

Comparison with Similar Compounds

Properties

CAS No.

651769-27-6

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

pent-2-ynyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C13H12N4O2/c1-2-3-4-9-19-13(18)11-7-5-10(6-8-11)12-14-16-17-15-12/h5-8H,2,9H2,1H3,(H,14,15,16,17)

InChI Key

FIDBCWBWGVYFGC-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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